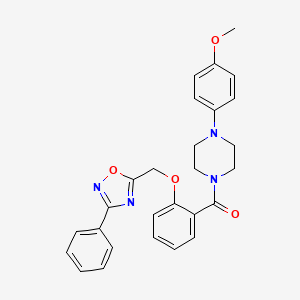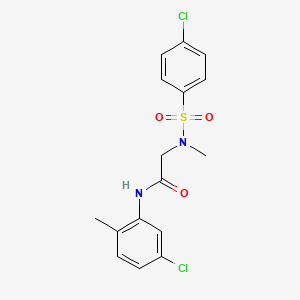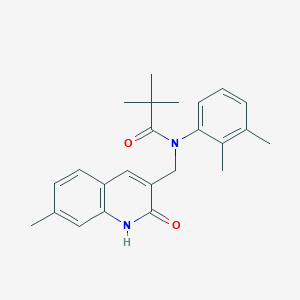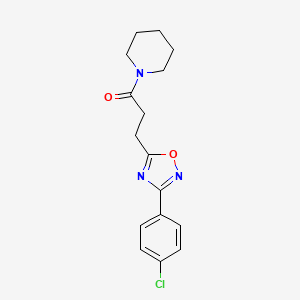
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide, also known as BBSCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BBSCA has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide exerts its biological effects through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, thus preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has also been shown to have antitumor activity, with studies suggesting that it may be effective in the treatment of various types of cancer, including breast cancer and lung cancer. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has also been shown to have anti-inflammatory activity, with studies suggesting that it may be effective in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also some limitations to the use of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide in lab experiments. It is important to note that 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide is a potent inhibitor of carbonic anhydrase enzymes, which can have a range of physiological effects. Therefore, it is important to use caution when interpreting the results of experiments that use 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide.
Direcciones Futuras
There are several future directions for research on 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide. One area of research is the development of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide derivatives with improved biological activity and selectivity. Another area of research is the investigation of the potential use of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide in the treatment of various diseases, including cancer and inflammation. Finally, there is a need for further research into the mechanism of action of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to produce N-cyclohexyl-4-bromobenzenesulfonamide. This compound is then reacted with cyclopentylacetyl chloride to produce 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide is typically around 60-70%.
Aplicaciones Científicas De Investigación
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor activities. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-bromo-N-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h4-7,10-13,21H,1-3,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRQRYSGGOMUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

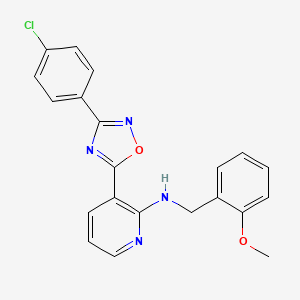
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)

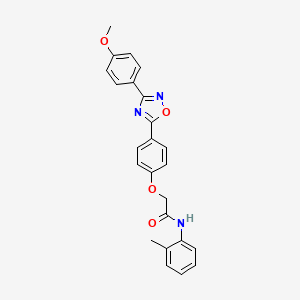
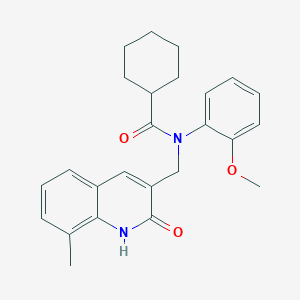


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)

